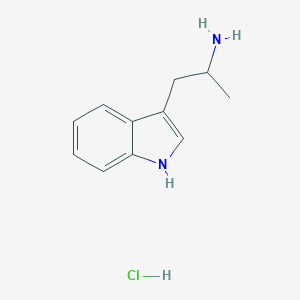![molecular formula C20H26FNS B129446 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine CAS No. 153567-18-1](/img/structure/B129446.png)
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, also known as BTCP, is a synthetic drug that was first synthesized in the 1960s. It belongs to the class of arylcyclohexylamines and is a potent inhibitor of the dopamine transporter. BTCP has been studied extensively for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemische Und Physiologische Effekte
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been shown to have a wide range of biochemical and physiological effects. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It can also reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine also has some limitations, such as its potential for abuse and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine on the brain and the potential for addiction. Additionally, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine may have potential for use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
Synthesemethoden
The synthesis of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine involves the reaction of 1-benzothiophen-2-ylcyclohexanone with piperidine and formaldehyde in the presence of hydrogen fluoride. This reaction results in the formation of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. It has been shown to have potent neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
CAS-Nummer |
153567-18-1 |
|---|---|
Produktname |
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
Molekularformel |
C20H26FNS |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C20H26FNS/c21-14-16-7-6-12-22(15-16)20(10-4-1-5-11-20)19-13-17-8-2-3-9-18(17)23-19/h2-3,8-9,13,16H,1,4-7,10-12,14-15H2 |
InChI-Schlüssel |
YFHOQGMMEMFUAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
Kanonische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
Synonyme |
3-fluoromethyl-1-(1-(2-benzothienyl)cyclohexyl)piperidine 3-fluoromethyl-BTCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



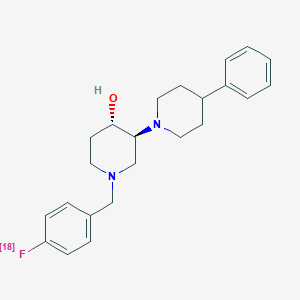
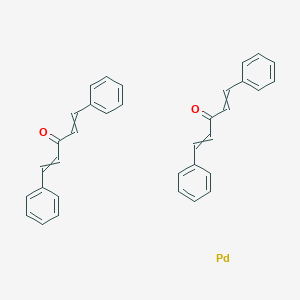
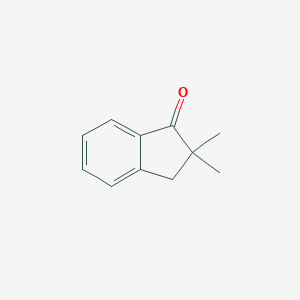
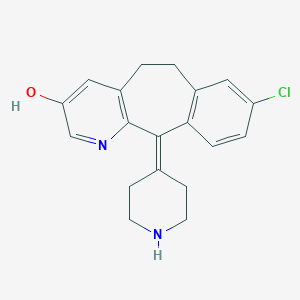
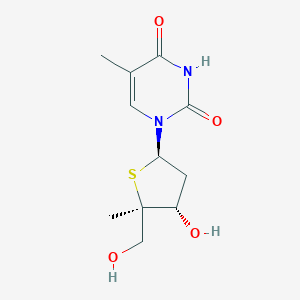
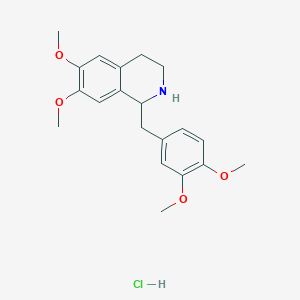

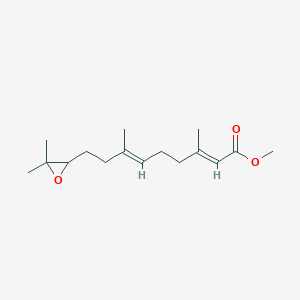

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
